molecular formula C9H10N2O B12966578 2-(Aminomethyl)-3-methoxybenzonitrile

2-(Aminomethyl)-3-methoxybenzonitrile

Cat. No.: B12966578
M. Wt: 162.19 g/mol
InChI Key: FMOXETVTYUQTHZ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3-methoxybenzonitrile is an organic compound with the molecular formula C9H10N2O. It is a derivative of benzonitrile, featuring an aminomethyl group at the second position and a methoxy group at the third position on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3-methoxybenzonitrile typically involves the reaction of 3-methoxybenzonitrile with formaldehyde and ammonia. This process is known as the Mannich reaction, which forms the aminomethyl group on the benzene ring. The reaction conditions generally include:

    Temperature: Room temperature to moderate heating

    Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid

    Solvents: Common solvents include ethanol or methanol

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3-methoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

2-(Aminomethyl)-3-methoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3-methoxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the methoxy group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)benzonitrile: Lacks the methoxy group, which may affect its reactivity and biological activity.

    3-Methoxybenzonitrile: Lacks the aminomethyl group, which limits its ability to participate in certain reactions.

    2-(Aminomethyl)-4-methoxybenzonitrile: Similar structure but with the methoxy group at a different position, which can influence its chemical properties.

Uniqueness

2-(Aminomethyl)-3-methoxybenzonitrile is unique due to the specific positioning of the aminomethyl and methoxy groups on the benzene ring. This arrangement provides distinct reactivity patterns and potential biological activities, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2-(aminomethyl)-3-methoxybenzonitrile

InChI

InChI=1S/C9H10N2O/c1-12-9-4-2-3-7(5-10)8(9)6-11/h2-4H,6,11H2,1H3

InChI Key

FMOXETVTYUQTHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1CN)C#N

Origin of Product

United States

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